2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a substituted imidazole core. The structure includes a 4-chlorophenyl group attached to the imidazole ring, a dimethyl substitution at the 2-position of the imidazole, and a sulfanyl linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-9-13(21)7-8-14(15)22/h3-9H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWNBMYONZBJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dimethyl groups. The final step involves the formation of the acetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The chlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetamide linkage provides additional hydrogen bonding interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include:
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (): Substituent Variation: Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety. Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity in target interactions. Ring System: Incorporates a pyridyl group instead of a dichlorophenyl-acetamide chain, which may influence solubility and bioavailability .
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (): Imidazole Saturation: Features a 4,5-dihydroimidazole (partially saturated) ring, which reduces aromaticity compared to the fully unsaturated imidazole in the target compound. This could impact π-π stacking interactions in biological targets. Sulfonyl vs. Substituent Position: The dichlorophenyl group in the target compound is absent here; instead, a single 4-chlorophenyl is attached via a methylsulfanyl bridge .
Comparative Pharmacological Data (Hypothetical Table)
Mechanistic Insights
- Halogen Effects: The 2,5-dichlorophenyl group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to mono-halogenated analogs, as seen in its hypothetical lower IC₅₀ .
- Sulfur Linkage Impact : Sulfanyl groups (as in the target) are more metabolically labile than sulfonyl groups but may facilitate prodrug activation strategies. Sulfinyl analogs () balance stability and reactivity but introduce stereochemical complexity .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.9 g/mol. The structure includes a chlorophenyl group, a dimethylimidazole ring, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.9 g/mol |
| CAS Number | 899927-51-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and disrupt cellular processes by binding to specific receptors or enzymes involved in disease pathways. Preliminary studies suggest that it may inhibit key enzymes associated with inflammation and cancer progression.
Antimicrobial Activity
Research has indicated that This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549) and colorectal (Caco-2) cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study investigating the effects of the compound on A549 and Caco-2 cell lines, it was found that treatment with varying concentrations led to a decrease in cell viability:
- A549 Cells : 50% inhibition at 25 µg/mL.
- Caco-2 Cells : 60% inhibition at 30 µg/mL.
These findings suggest that the compound may act as a potential chemotherapeutic agent by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can significantly reduce nitric oxide production in activated microglia, which is crucial for neuroinflammatory responses.
The compound appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in treating neurodegenerative diseases characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
